Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]
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Overview
Description
Spiro[bicyclo[221]heptane-2,2’-[1,3]dithiolane] is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[221]heptane core fused with a 1,3-dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] typically involves the cycloaddition of a diene with a suitable thioketone under controlled conditions. One common method includes the use of a Lewis acid catalyst to facilitate the cycloaddition reaction, resulting in the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: Nucleophilic substitution reactions can occur at the dithiolane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] exerts its effects involves interactions with specific molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]
- Spiro[bicyclo[2.2.1]heptane-7,2’-[1,3]dioxolane]
- Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]-2’,5’-dione
Uniqueness
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] is unique due to its dithiolane ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds with dioxane or dioxolane rings. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
172-69-0 |
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Molecular Formula |
C9H14S2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
spiro[1,3-dithiolane-2,2'-bicyclo[2.2.1]heptane] |
InChI |
InChI=1S/C9H14S2/c1-2-8-5-7(1)6-9(8)10-3-4-11-9/h7-8H,1-6H2 |
InChI Key |
ITAWAWWSSTWIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC23SCCS3 |
Origin of Product |
United States |
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